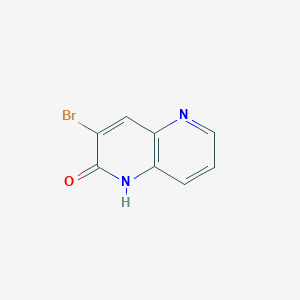

3-Bromo-1,5-naphthyridin-2(1H)-one

Description

Overview of Naphthyridinone Scaffold Research

The naphthyridinone scaffold, a nitrogen-containing heterocyclic system, is a significant area of research in organic and medicinal chemistry. mdpi.comijsrtjournal.com Naphthyridines, also known as diazanaphthalenes, consist of six isomeric bicyclic systems with two pyridine (B92270) rings. mdpi.com The inherent structural features of these scaffolds make them privileged structures in the development of new drug candidates. ijsrtjournal.commdpi.com

Synthetic strategies to construct the 1,5-naphthyridine (B1222797) core often involve cyclization reactions, such as the Skraup and Friedländer reactions, starting from substituted 3-aminopyridine (B143674) derivatives. mdpi.comnih.gov Other methods include inter- and intramolecular cycloaddition processes and cross-coupling reactions. mdpi.com For instance, the Conrad-Limpach reaction using β-ketoesters or Meldrum's acid with 3-aminopyridines yields 1,5-naphthyridinones. mdpi.com The reactivity of 1,5-naphthyridines is comparable to that of quinolines, undergoing electrophilic and nucleophilic substitutions, reductions, and metal-catalyzed cross-coupling reactions. nih.gov This versatile reactivity allows for the synthesis of a wide array of functionalized derivatives. mdpi.com

The broad interest in naphthyridinone scaffolds stems from their presence in numerous biologically active compounds with diverse therapeutic applications. ijsrtjournal.com

Significance of Halogenated Heterocycles in Contemporary Chemical Research

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are crucial building blocks in synthetic organic chemistry. sigmaaldrich.com The incorporation of halogens into a heterocyclic scaffold can significantly modify its physicochemical and biological properties. researchgate.net

In medicinal chemistry, halogenation offers several advantages:

Increased Membrane Permeability Halogenation can enhance a molecule's lipophilicity, which may facilitate its ability to cross biological membranes like the blood-brain barrier. researchgate.net

Metabolic Stability The introduction of a halogen can block sites susceptible to metabolic degradation, thereby prolonging the compound's duration of action. researchgate.net

Enhanced Binding Affinity Halogen atoms can participate in specific interactions, such as halogen bonding, with biological targets, leading to improved binding affinity and potency. researchgate.netacs.org

Halogenated heterocycles serve as versatile intermediates for further chemical modifications, particularly in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. nih.govsigmaaldrich.com The strategic placement of a halogen atom provides a reactive handle for introducing various functional groups. nih.gov

Problem Statement and Current Research Gaps for 3-Bromo-1,5-naphthyridin-2(1H)-one

While the broader class of naphthyridinones has been extensively studied, specific research on this compound is less comprehensive. A significant portion of the available literature focuses on the synthesis and reactivity of other isomers, such as 1,8-naphthyridinones. researchgate.net For the 1,5-naphthyridine series, research has often centered on the synthesis of various substituted analogs without a specific deep dive into the unique properties and potential of the 3-bromo derivative.

Key research gaps include:

Detailed Reaction Mechanisms: While general synthetic routes for bromo-substituted naphthyridinones exist, detailed mechanistic studies for the synthesis and subsequent reactions of this compound are not extensively documented. For example, amination reactions of related bromo-naphthyridinones have been shown to proceed through an SN(AE) ipso-substitution pathway, but specific studies on the 3-bromo-1,5-naphthyridinone isomer are needed.

Systematic Exploration of Reactivity: A systematic investigation into the reactivity of the bromine atom at the C3-position for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is not fully established for this specific isomer. While such reactions have been applied to other bromo-1,5-naphthyridines, a focused study on the 2-oxo derivative would provide valuable synthetic insights. mdpi.com

Physicochemical and Structural Characterization: Comprehensive crystallographic and spectroscopic data for this compound are not readily available in the public domain, which limits a deep understanding of its solid-state structure and electronic properties.

Academic Objectives and Scope of Investigation Concerning this compound

The primary academic objective for the investigation of this compound is to systematically elucidate its chemical properties and synthetic utility. This involves a focused effort to bridge the existing research gaps.

The scope of investigation should encompass:

Synthesis and Optimization: Developing and optimizing efficient synthetic routes to this compound. This includes exploring various brominating agents and reaction conditions to achieve high yields and purity.

Reactivity Profiling: A thorough examination of the reactivity of the C-Br bond. This would involve subjecting the compound to a range of modern cross-coupling reactions to synthesize novel derivatives. The goal is to establish a library of C3-substituted 1,5-naphthyridin-2-ones.

Structural and Spectroscopic Analysis: Detailed characterization of this compound and its derivatives using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. This will provide fundamental data on bond lengths, bond angles, and electronic distribution within the molecule.

Computational Modeling: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to complement experimental findings. These studies can provide insights into the molecule's electronic structure, HOMO-LUMO gaps, and reactivity, helping to rationalize observed chemical behavior.

By pursuing these objectives, the academic community can build a comprehensive understanding of this compound, establishing it as a valuable and well-characterized building block for the synthesis of more complex heterocyclic systems.

Retrosynthetic Analysis of the 1,5-Naphthyridin-2(1H)-one Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection is the carbon-bromine bond. This leads back to the parent 1,5-naphthyridin-2(1H)-one core. The construction of this bicyclic heteroaromatic system is the central challenge. Further disconnection of the 1,5-naphthyridin-2(1H)-one skeleton can be envisioned through several classical and modern synthetic strategies.

One common approach involves the formation of the pyridinone ring onto a pre-existing pyridine ring. This can be achieved by disconnecting the amide bond and the C3-C4 bond, leading to a substituted 3-aminopyridine precursor. Alternatively, disconnection of the pyridine ring fused to a pyridinone can be considered. These disconnections pave the way for the application of well-established named reactions in heterocyclic chemistry.

Classical and Modern Synthetic Approaches to the Naphthyridinone System

The synthesis of the 1,5-naphthyridinone core has been approached through various cyclization strategies. nih.gov These methods often involve the construction of the second ring onto a pyridine derivative.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to prepare naphthyridines. wikipedia.org This reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.org For the synthesis of 1,5-naphthyridine derivatives, 3-aminopyridine is a key starting material. nih.govorgsyn.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine core. numberanalytics.com

Several modifications to the classical Skraup reaction have been developed to improve yields and reaction conditions. These include the use of milder oxidizing agents and alternative catalysts. nih.gov For instance, iodine has been used as a catalyst in a dioxane/water mixture, offering a more convenient and reusable option. nih.gov The reaction conditions, such as temperature and the choice of acid catalyst, significantly influence the reaction's yield and selectivity. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Classical and Modified Skraup Reaction Conditions

| Reaction Component | Classical Skraup | Modified Skraup |

| Amine | Aniline derivative | 3-Aminopyridine |

| Carbonyl Source | Glycerol | Glycerol |

| Acid | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Oxidizing Agent | Nitrobenzene, Arsenic acid | Iodine, NaNO₂, KMnO₄ |

| Solvent | Nitrobenzene (also oxidant) | Dioxane/Water |

| Temperature | High (often violent) | Elevated |

The Friedländer synthesis is another powerful tool for constructing quinoline and, by extension, naphthyridine ring systems. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org For the synthesis of 1,5-naphthyridin-2(1H)-ones, a suitably substituted 3-aminopyridine-4-carboxaldehyde or a related ketone would be the required precursor.

The reaction can be catalyzed by either acids or bases. wikipedia.org Modern modifications often focus on the use of milder catalysts and more environmentally friendly reaction conditions. Lewis acids and solid acid catalysts have been employed to improve the efficiency and selectivity of the Friedländer annulation. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction solvent can have a significant impact on the reaction outcome. organic-chemistry.org

Cycloaddition reactions offer a modern and efficient approach to the synthesis of complex heterocyclic systems, including naphthyridines. The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.govwikipedia.org In the context of 1,5-naphthyridine synthesis, an imine derived from a 3-aminopyridine can react with a suitable dienophile to construct the second ring. nih.govmdpi.com Lewis acids are often required to activate the imine for the cycloaddition. wikipedia.org

The Diels-Alder reaction, a cornerstone of organic synthesis, can also be employed. An intramolecular Diels-Alder reaction of a suitably functionalized pyridine derivative can lead to the formation of the fused naphthyridine system. These reactions often proceed with high stereoselectivity and can be used to introduce multiple stereocenters in a single step. researchgate.net

Regioselective Bromination Strategies for the Naphthyridinone Ring System

Once the 1,5-naphthyridin-2(1H)-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The electronic nature of the naphthyridinone ring, with its electron-donating lactam group and the electron-withdrawing pyridine nitrogen, dictates the position of electrophilic attack.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. commonorganicchemistry.comwikipedia.orgmissouri.edu The reaction conditions, including the choice of solvent and the presence of a catalyst, can significantly influence the regioselectivity of the bromination. nih.govmdpi.com For activated aromatic systems, electrophilic aromatic substitution with NBS often occurs readily at room temperature or below. commonorganicchemistry.com The use of polar solvents can enhance the electrophilicity of the bromine atom in NBS.

The directing effects of the substituents on the naphthyridinone ring are crucial for achieving C3 selectivity. The amide group (-NH-C=O) in the lactam ring is an activating, ortho-, para-directing group. The pyridine nitrogen, on the other hand, is a deactivating, meta-directing group. The interplay of these electronic effects will determine the most favorable site for bromination. Theoretical analysis and experimental verification on similar systems suggest that the position ortho to the activating amino group and meta to the deactivating nitrogen is a likely candidate for electrophilic substitution.

Optimization of Reaction Conditions for Yield, Purity, and Regioselectivity

Optimizing the reaction conditions for the synthesis and subsequent bromination of 1,5-naphthyridin-2(1H)-one is essential for obtaining the desired product in high yield and purity.

For the initial construction of the naphthyridinone core, factors such as reaction temperature, catalyst loading, and reaction time need to be carefully controlled. numberanalytics.comnumberanalytics.com In Skraup and Friedländer syntheses, the concentration of the acid catalyst and the choice of oxidizing agent or condensation partner are critical variables. numberanalytics.comorganic-chemistry.org

In the subsequent bromination step, the choice of brominating agent (e.g., Br₂, NBS), solvent, temperature, and reaction time are key parameters to be optimized to achieve high regioselectivity for the C3 position and minimize the formation of isomeric byproducts. The use of a slight excess of the brominating agent may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided to prevent over-bromination. Purification of the final product, this compound, is typically achieved through techniques such as recrystallization or column chromatography to obtain a compound of high purity.

Table 2: Investigated Parameters for Optimization of Bromination

| Parameter | Variation | Expected Outcome |

| Brominating Agent | NBS, Br₂ | Influence on regioselectivity and reactivity. |

| Solvent | Dichloromethane, Acetonitrile, Acetic Acid | Effect on reaction rate and selectivity. |

| Temperature | 0 °C to room temperature | Control over reaction rate and side reactions. |

| Reaction Time | Monitored by TLC/LC-MS | Determination of reaction completion. |

| Stoichiometry | 1.0 to 1.2 equivalents of brominating agent | Maximizing yield while minimizing byproducts. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLOOTZBCRCOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704542 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859986-64-4 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 3 Bromo 1,5 Naphthyridin 2 1h One

The synthesis of 3-bromo-1,5-naphthyridin-2(1H)-one and its derivatives is a key area of research, driven by the potential applications of these compounds. This section explores both sustainable and traditional synthetic approaches, including the preparation of positional isomers and analogues for comparative studies.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 1,5 Naphthyridin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Bromo-1,5-naphthyridin-2(1H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR: One-dimensional (1D) NMR spectra provide fundamental structural information.

¹H NMR: The proton NMR spectrum for this compound is expected to show five distinct signals in the aromatic/vinylic region (typically δ 7.0-9.0 ppm) and one broader signal for the N-H proton. The signal for the C4-H proton would likely appear as a singlet, while the protons on the second ring (H6, H7, H8) would present as a coupled system of doublets or doublets of doublets, depending on the coupling constants. The N1-H proton signal would be a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals corresponding to the eight carbon atoms in the molecule, as they are all chemically non-equivalent. The C2 carbon, being a carbonyl, would have the largest chemical shift (δ > 160 ppm). The brominated carbon (C3) would appear at a lower field than a typical sp² carbon due to the deshielding effect of the bromine atom.

Expected ¹H and ¹³C NMR Data (Note: The following are theoretical predictions. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 10.0 - 12.0 (broad singlet) | - |

| 2 (C=O) | - | 160 - 165 |

| 3 (C-Br) | - | 105 - 115 |

| 4 (C-H) | 8.0 - 8.5 (singlet) | 140 - 145 |

| 4a (C) | - | 120 - 125 |

| 6 (C-H) | 8.5 - 9.0 (doublet of doublets) | 150 - 155 |

| 7 (C-H) | 7.5 - 8.0 (doublet of doublets) | 125 - 130 |

| 8 (C-H) | 8.2 - 8.7 (doublet of doublets) | 135 - 140 |

| 8a (C) | - | 145 - 150 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the coupled protons H6, H7, and H8, confirming their positions on the same pyridine (B92270) ring. No correlation would be expected for the C4-H proton, confirming it as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (H4, H6, H7, H8) to its corresponding carbon signal (C4, C6, C7, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular skeleton. For instance, the C4-H proton would show correlations to the quaternary carbons C2, C3, and C8a, while the N-H proton would likely correlate to C2 and C8a, confirming the lactam structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound (C₈H₅BrN₂O), HRMS is essential for confirming its composition.

Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by approximately 2 m/z units. This isotopic signature is a clear indicator of a monobrominated compound.

Expected HRMS Data

| Ion Formula | Isotope | Calculated m/z |

| [C₈H₅⁷⁹BrN₂O + H]⁺ | ⁷⁹Br | 224.9663 |

| [C₈H₅⁸¹BrN₂O + H]⁺ | ⁸¹Br | 226.9643 |

Fragmentation analysis would likely show initial losses of common neutral molecules such as carbon monoxide (CO) from the lactam moiety or the bromine radical (Br•). Subsequent fragmentation of the naphthyridine core would provide further structural evidence.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, a successful analysis would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Planarity: It would determine the degree of planarity of the fused naphthyridinone ring system.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H donor and the C=O oxygen acceptor of adjacent molecules, forming dimers or extended chains. Pi-pi stacking interactions between the aromatic rings might also be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying key functional groups.

For this compound, the spectra would be dominated by characteristic vibrations of the amide and aromatic functionalities.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3300 | Amide N-H bond vibration |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic C-H bond vibrations |

| C=O Stretch (Amide I) | 1650 - 1690 | Carbonyl stretching, characteristic of lactams |

| C=C / C=N Stretch | 1450 - 1620 | Aromatic ring stretching vibrations |

| C-Br Stretch | 500 - 650 | Carbon-bromine bond vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For an aromatic, conjugated system like this compound, the spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions.

The extensive conjugation in the bicyclic system would lead to strong absorptions, likely in the 250-400 nm range. The exact position of the absorption maxima (λ_max) would be influenced by the bromo-substituent and the carbonyl group, which are part of the conjugated system.

Expected UV-Vis Absorption Data

| Transition Type | Expected λ_max (nm) | Description |

| π → π | 250 - 350 | High-intensity absorption from the conjugated system |

| n → π | 350 - 400 | Lower-intensity absorption from the carbonyl oxygen |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is inherently sensitive to molecular chirality.

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not produce a CD signal in an achiral solvent. CD spectroscopy would only become applicable if the molecule were derivatized with a chiral auxiliary or studied within a chiral environment (such as a chiral host molecule), which could induce a chiral conformation. nih.gov For the compound itself, this technique is not relevant.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1,5 Naphthyridin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The C-3 bromine atom of 3-bromo-1,5-naphthyridin-2(1H)-one serves as an excellent handle for such transformations, enabling the introduction of diverse substituents. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.orgmt.com This reaction has been successfully applied to this compound and its derivatives to introduce various aryl and heteroaryl moieties.

For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed using a Suzuki-Miyaura cross-coupling reaction of the corresponding 3-bromo precursor. nih.gov This strategy allows for the coupling with a wide variety of aryl and heteroaryl boronic acids, often requiring specific catalyst systems like XPhosPdG2/XPhos to prevent side reactions such as debromination. nih.gov The reaction conditions, including the choice of base and temperature, can significantly influence the reaction yield. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good to excellent nih.gov |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl2 | 3-Alkenyl-2,1-borazaronaphthalenes | Not specified nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This methodology has proven effective for introducing alkynyl groups at the C-3 position of the naphthyridinone scaffold.

Studies have reported the Sonogashira cross-coupling of 3-bromo-1,2-diones with various substituted acetylenes, leading to the formation of 3-alkynyl-1,2-diones in good yields. researchgate.net While specific examples for this compound are not detailed in the provided results, the general applicability of the Sonogashira reaction to similar brominated heterocyclic systems suggests its utility in functionalizing this specific naphthyridinone. researchgate.netnasa.gov The reaction often requires careful optimization of conditions to avoid side reactions like homo-coupling of the alkyne. nasa.gov

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a base, typically with trans selectivity. organic-chemistry.orgmasterorganicchemistry.com The Stille reaction, on the other hand, couples an organohalide with an organotin compound, also catalyzed by palladium. libretexts.org

While direct examples of Heck and Stille couplings on this compound are not explicitly detailed, the principles of these reactions are broadly applicable to brominated aromatic systems. For instance, a mechanically-activated, chemoselective Heck coupling has been developed for the synthesis of 3-vinylindazoles from 3-bromoindazoles, demonstrating the feasibility of such transformations on related heterocyclic scaffolds. beilstein-journals.org The Stille reaction offers a pathway to introduce a variety of carbon-based fragments, although the toxicity of organotin reagents is a consideration. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Naphthyridinone

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the this compound core. libretexts.orgmasterorganicchemistry.com In these reactions, the bromine atom acts as a leaving group and is displaced by a nucleophile. The reactivity of the aryl halide in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The introduction of amino and alkoxy groups can be achieved through SNAr reactions. Research has shown that the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia (B1221849) can lead to amination, although rearrangements and the formation of isomeric products can occur. researchgate.netresearchgate.net For instance, the reaction of 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one with KNH2/NH3 yields a mixture of 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one. researchgate.netresearchgate.net

Etherification can also be accomplished via SNAr. A study on 5-bromo-1,2,3-triazines demonstrated their reaction with phenols to form 5-aryloxy-1,2,3-triazines, showcasing the potential for similar reactions on the 3-bromo-1,5-naphthyridinone scaffold. nih.gov

The versatility of SNAr reactions extends to the use of sulfur and other heteroatom nucleophiles. Although specific examples involving this compound with sulfur nucleophiles were not found in the search results, the general principles of SNAr suggest that thiols and other sulfur-containing compounds could act as effective nucleophiles to displace the C-3 bromine, leading to the formation of thioethers and other sulfur-functionalized naphthyridinones.

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine (B1222797) ring system is generally considered electron-deficient, which can make electrophilic aromatic substitution reactions challenging. However, the reactivity can be influenced by the existing substituents. The pyridone ring is typically more susceptible to electrophilic attack than the pyridine (B92270) ring.

The presence of the bromine atom at the 3-position further deactivates the pyridone ring towards electrophilic attack. Consequently, electrophilic substitution reactions are not a common strategy for derivatizing this compound. Instead, functionalization is more readily achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted carbon.

Transformations at the 2(1H)-one Moiety and N-Substitution Reactions

The 2(1H)-one moiety offers several avenues for chemical modification, primarily through reactions at the nitrogen and oxygen atoms.

N-Substitution:

The nitrogen atom of the pyridinone ring can be alkylated or arylated under basic conditions. This is a common strategy to introduce diversity and modulate the physicochemical properties of the molecule. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base like potassium carbonate.

A notable example involves the protection of the nitrogen with a p-methoxybenzyl (PMB) group. This is often a strategic step in a multi-step synthesis to allow for selective reactions at other positions of the naphthyridine core. The PMB group can be subsequently removed under acidic conditions.

Transformations of the Carbonyl Group:

The carbonyl group of the 2(1H)-one moiety can undergo several transformations. A key reaction is its conversion to a chloro group, which then serves as a leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govmdpi.com The resulting 2-chloro-1,5-naphthyridine (B1368886) derivative is a versatile intermediate for introducing a wide range of substituents at the 2-position.

Synthesis of Advanced 1,5-Naphthyridin-2(1H)-one Analogues and Chemical Libraries

The bromine atom at the 3-position is a key handle for introducing molecular diversity through various cross-coupling reactions. These reactions are fundamental in the construction of advanced analogues and chemical libraries based on the 1,5-naphthyridin-2(1H)-one scaffold.

Suzuki Cross-Coupling Reactions:

The Suzuki cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. In the context of this compound, this reaction is used to introduce a wide variety of aryl and heteroaryl substituents at the 3-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester. This strategy has been employed in the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of amino groups at the 3-position of the naphthyridine core by reacting this compound with various amines. mdpi.comresearchgate.net This method is crucial for synthesizing libraries of N-substituted analogues.

Other Cross-Coupling Reactions:

Other metal-catalyzed cross-coupling reactions, such as the Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) reactions, can also be envisioned for the derivatization of the this compound scaffold, further expanding the accessible chemical space.

The combination of these derivatization strategies at the 3-position, the 2-oxo moiety, and the N1-position allows for the systematic and diverse functionalization of the 1,5-naphthyridin-2(1H)-one core, facilitating the generation of extensive chemical libraries for various applications.

Computational and Theoretical Investigations of 3 Bromo 1,5 Naphthyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and optimizing the geometry of molecules. mdpi.com For derivatives of naphthyridines, DFT methods, such as B3LYP with various basis sets, are commonly used to predict molecular geometries with high accuracy. ias.ac.inresearchgate.net These calculations help in understanding the fundamental electronic properties that govern the behavior of 3-Bromo-1,5-naphthyridin-2(1H)-one.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron-Donating/Accepting Capabilities)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

In the context of naphthyridine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in related systems, the LUMO densities are often located on the naphthyridine moiety, and the same is true for the HOMO densities. ias.ac.in The selection of the appropriate orbital (e.g., LUMO or LUMO+1) is critical for accurately correlating with observed reactivity trends in heterocyclic compounds. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Naphthyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This data is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Neutral regions are typically colored green. mdpi.com

For heterocyclic compounds, MEP analysis helps in identifying the most reactive sites. nih.gov For example, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, indicating their role as centers for electrophilic interactions. Conversely, regions of positive potential are often found near hydrogen atoms attached to heteroatoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding molecular stability. Strong intramolecular interactions, such as hyperconjugation, lead to a more stable molecular system.

NBO analysis can quantify the energy of these interactions, providing insights into the stabilization arising from electron delocalization. In heterocyclic systems, this analysis can reveal the nature of the bonds and the extent of resonance stabilization within the ring structure.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This is particularly important for molecules with rotatable bonds or flexible ring systems. While specific conformational studies on this compound are not widely available, the general principles of conformational analysis would apply. The planarity or non-planarity of the naphthyridinone ring system and the orientation of the bromo substituent would be key areas of investigation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable support for the structural assignment of complex organic molecules. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). ias.ac.in By calculating the energies of electronic transitions, researchers can assign the observed absorption bands to specific molecular orbital transitions, such as π→π* or n→π*. ias.ac.in

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Shift (H at C3) | 7.8 ppm |

| ¹³C NMR Shift (C2) | 160 ppm |

| C=O Stretch (IR) | 1680 cm⁻¹ |

| π→π* Transition (UV-Vis) | 320 nm |

Note: This data is illustrative and intended to represent the type of information obtained from computational predictions.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway, including intermediates and transition states. This provides a detailed understanding of the energy profile of a reaction and the factors that control its rate and selectivity. For reactions involving naphthyridine derivatives, such as substitution or coupling reactions, computational studies can identify the most likely mechanistic pathways. mdpi.com For instance, in the synthesis of related heterocyclic systems, computational analysis has been used to study the energy barriers of different reaction steps, such as Michael additions and cyclizations. rsc.org This approach allows for the rational design of synthetic routes and the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For this compound, while specific QSAR models are not extensively published, the principles can be applied to guide the design of new analogs with enhanced potency and selectivity. This involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecule.

A typical QSAR study on a series of this compound analogs would involve synthesizing a library of derivatives with modifications at various positions of the naphthyridinone scaffold. The biological activity of these compounds would be determined, and a dataset would be compiled. Subsequently, a wide array of molecular descriptors would be calculated for each analog. ijnrd.org These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the Hammett constant (σ) can quantify the electron-withdrawing or electron-donating nature of substituents. nih.gov The presence of the bromine atom and the carbonyl group in this compound significantly influences its electronic properties. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a biological target. Descriptors like molar refractivity (MR) and Taft's steric parameter (Es) are commonly used.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. youtube.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching. Examples include molecular connectivity indices and Wiener indices. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to build a QSAR model. nih.govmdpi.com This model takes the form of an equation that relates a set of descriptors to the biological activity.

For instance, a hypothetical QSAR study on a series of 1,5-naphthyridin-2(1H)-one derivatives could yield an equation like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%, and β values are the coefficients determined from the regression analysis. Such a model would allow researchers to predict the biological activity of novel, unsynthesized derivatives of this compound.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. dntb.gov.uamdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. mdpi.com

The table below illustrates some of the key molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Class | Descriptor Name | Symbol | Significance in Compound Design |

| Electronic | Hammett Constant | σ | Quantifies the electron-donating/withdrawing effect of substituents, influencing binding affinity. |

| Dipole Moment | µ | Indicates the polarity of the molecule, affecting solubility and membrane permeability. | |

| HOMO/LUMO Energy | E_HOMO / E_LUMO | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity | MR | Represents the volume occupied by the molecule, crucial for fitting into a binding site. |

| Taft Steric Parameter | Es | Quantifies the steric bulk of a substituent. | |

| Hydrophobic | Partition Coefficient | logP | Measures lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Molecular Connectivity Index | χ | Encodes information about the degree of branching and connectivity of atoms. |

| Wiener Index | W | Represents the sum of distances between all pairs of atoms, related to molecular size and shape. |

By leveraging these computational tools, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process for novel therapeutics based on the this compound scaffold.

Mechanistic Biological and Pharmacological Investigations of 3 Bromo 1,5 Naphthyridin 2 1h One Derivatives

In Vitro Enzymatic Inhibition Studies and Kinetic Analysis

Derivatives of the 1,5-naphthyridin-2(1H)-one class have demonstrated significant inhibitory activity against various enzymes, a key mechanism underlying their pharmacological effects.

Specific Enzyme Targets (e.g., Kinases, Phosphodiesterases, Integrases)

Research has identified several specific enzyme targets for these compounds. Notably, derivatives of the closely related 1,8-naphthyridin-2-(1H)-one have been developed as potent inhibitors of cannabinoid type 2 (CB2) receptors. nih.gov Furthermore, the broader naphthyridine class has shown inhibitory action against a range of enzymes, including DNA gyrase, topoisomerase I, and bacterial enoyl-ACP reductases (FabI and FabK). nih.govnih.gov

A significant area of investigation has been the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, which is involved in DNA repair and is a key target in cancer therapy. ebi.ac.uknih.gov A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as highly potent and selective PARP-1 inhibitors. ebi.ac.uknih.gov One standout compound, 8m , exhibited an IC₅₀ value of 0.49 nM for PARP-1 inhibition. ebi.ac.uknih.gov This highlights the potential of the 1,5-naphthyridin-2(1H)-one scaffold in developing targeted anticancer agents.

Another important enzyme class targeted by 1,5-naphthyridine (B1222797) derivatives is the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). Optimization of a screening hit led to the discovery of potent and selective ALK5 inhibitors, with compounds 15 and 19 showing IC₅₀ values of 6 nM and 4 nM, respectively, for inhibiting ALK5 autophosphorylation. nih.gov

| Derivative | Target Enzyme | IC₅₀ | Reference |

| 8m (3-ethyl-1,5-naphthyridin-2(1H)-one derivative) | PARP-1 | 0.49 nM | ebi.ac.uknih.gov |

| 15 (1,5-naphthyridine aminothiazole derivative) | ALK5 | 6 nM | nih.gov |

| 19 (1,5-naphthyridine pyrazole (B372694) derivative) | ALK5 | 4 nM | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Receptor binding assays are fundamental in characterizing the interaction of 1,5-naphthyridin-2(1H)-one derivatives with their protein targets. These assays determine the affinity and selectivity of a compound for a specific receptor. For instance, in the development of cannabinoid receptor ligands based on the 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, radioligand competition binding screens were employed to measure the displacement of a known radiolabeled ligand from the CB1 and CB2 receptors. nih.gov This allowed for the determination of the inhibitory constant (pKi) values, quantifying the binding affinity of the new derivatives. nih.gov

Similarly, for the TGF-β type I receptor inhibitors, binding assays were crucial to confirm that the enzymatic inhibition observed was due to direct interaction with the receptor. nih.gov These studies are often complemented by functional assays, such as cAMP assays for G-protein coupled receptors, to determine whether the ligand acts as an agonist or antagonist. nih.gov

Cellular Pathway Modulation and Downstream Signaling Investigations

For PARP-1 inhibitors derived from 3-ethyl-1,5-naphthyridin-2(1H)-one, their mechanism extends beyond simple enzymatic inhibition. They also act as PARP-1 DNA trappers, which contributes significantly to their efficacy in tumors with BRCA mutations. ebi.ac.uknih.gov This dual mechanism highlights a sophisticated modulation of the DNA damage response pathway.

In the context of TGF-β receptor inhibition, the downstream effects involve the Smad signaling pathway. Potent inhibitors would be expected to block the phosphorylation of Smad proteins, thereby preventing their translocation to the nucleus and subsequent regulation of target gene expression. nih.gov Investigations into these downstream signaling events confirm the on-target effect of the compounds in a cellular context.

Antimicrobial Activity: Mechanistic Insights and Target Identification

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable early example that targets bacterial DNA gyrase, inhibiting DNA replication. nih.gov The antimicrobial mechanisms of newer derivatives are also being actively investigated.

For some 1,8-naphthyridinone derivatives, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance antibacterial activity, with the most potent compounds showing strong inhibitory effects against DNA gyrase. nih.gov Other derivatives have been identified as inhibitors of bacterial enoyl-ACP reductases FabI and FabK, which are essential for fatty acid biosynthesis in bacteria. nih.gov The diverse antimicrobial mechanisms underscore the versatility of the naphthyridine core in targeting different essential bacterial processes.

Antiproliferative Activity in Cancer Cell Lines: Molecular Basis of Action

The antiproliferative activity of 1,5-naphthyridin-2(1H)-one derivatives against various cancer cell lines is a major focus of research. The molecular basis for this activity is often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as PARP-1 and topoisomerase I. nih.govebi.ac.uknih.gov

For example, the potent PARP-1 inhibitor 8m , a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, demonstrated significant antiproliferative activity against a BRCA mutant DLD-1 cell line with an IC₅₀ of 4.82 nM. ebi.ac.uknih.gov This effect is directly tied to its mechanism of PARP-1 inhibition and DNA trapping. ebi.ac.uknih.gov

Other studies have shown that certain naphthyridine derivatives can induce apoptosis (programmed cell death) in cancer cells. ontosight.ai For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, mediated through the upregulation of death receptors. nih.gov

| Cell Line | Derivative Type | IC₅₀ | Molecular Basis of Action | Reference |

| DLD-1 (BRCA mutant) | 3-ethyl-1,5-naphthyridin-2(1H)-one | 4.82 nM | PARP-1 inhibition and DNA trapping | ebi.ac.uknih.gov |

| COLO 205 (human colon cancer) | Phenyl- and indeno-1,5-naphthyridine | Not specified | Topoisomerase I inhibition | nih.gov |

| A375 (human melanoma) | 10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3)diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl)methanone | Not specified | Induction of necroptosis and apoptosis via death receptor upregulation | nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This tool is invaluable for understanding the structural basis of ligand-target interactions and for guiding the design of new derivatives with improved affinity and selectivity.

In the development of selective cannabinoid type 2 receptor ligands, molecular modeling indicated that linking a fluorophore at the C3 position of the 1,8-naphthyridin-2-(1H)-one scaffold directed the linker out of the receptor between transmembrane helices 1 and 7. nih.gov This information was crucial for designing functional fluorescent ligands.

Similarly, for the TGF-β type I receptor inhibitors, docking studies were used to propose a binding mode, which was later confirmed by X-ray crystallography of a compound in complex with the human ALK5 enzyme. nih.gov For antimicrobial research, in silico molecular docking of a 1-hydroxynaphth-2-yl pyrazoline derivative endorsed its proper binding at the active site of the target enzyme, explaining its potent antibacterial activity. nih.gov These examples highlight the predictive power of molecular docking in mechanistic studies.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Biological Outcomes

The structure-activity relationship (SAR) of 3-bromo-1,5-naphthyridin-2(1H)-one and its derivatives is a critical area of investigation for understanding how chemical modifications influence their biological and pharmacological effects. While comprehensive SAR studies focusing exclusively on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from research on the broader 1,5-naphthyridin-2-one scaffold and related analogs. These studies highlight the importance of substituents at various positions on the naphthyridine ring system in determining the potency and spectrum of biological activity.

The 3-bromo substituent on the 1,5-naphthyridin-2(1H)-one core is a key feature, serving as a versatile chemical handle for introducing further structural diversity through cross-coupling reactions. mdpi.comnih.gov This allows for the systematic exploration of how different functional groups at this position impact the molecule's interaction with biological targets. The bromine atom itself, being an electron-withdrawing group, can also influence the electronic properties of the heterocyclic system, which may have a direct effect on its biological activity.

Research on related 1,5-naphthyridine derivatives has provided a foundational understanding of the SAR for this class of compounds. For instance, studies on canthin-6-one, a 1,5-naphthyridine alkaloid, and its derivatives have shown that the introduction of hydroxyl and methoxy (B1213986) groups can significantly modulate their anti-inflammatory, antibacterial, and antifungal properties. nih.govmdpi.com This underscores the sensitivity of the 1,5-naphthyridine core to substitution and the potential for fine-tuning its biological activity through targeted chemical modifications.

In the context of antibacterial agents, extensive SAR studies have been conducted on N-1 substituted 1,5-naphthyridin-2-one analogs as novel bacterial topoisomerase inhibitors. nih.govresearchgate.net These investigations have revealed that the nature of the substituent at the N-1 position is a crucial determinant of antibacterial potency and spectrum. The introduction of a cyanomethyl group at the N-1 position of a 7-fluoro-1,5-naphthyridin-2-one core, for example, led to a compound with improved potency against a range of bacterial strains. nih.govresearchgate.net This highlights the N-1 position as a key site for modification in the design of new 1,5-naphthyridin-2-one-based therapeutics.

The following interactive table summarizes the SAR findings from studies on N-1 substituted 1,5-naphthyridin-2-one analogs, which can provide a predictive framework for the design of novel this compound derivatives.

| Compound Series | Core Structure | Key Substitutions | Observed Biological Outcome | Reference |

|---|---|---|---|---|

| Novel Bacterial Topoisomerase Inhibitors | 1,5-Naphthyridin-2-one |

| The N-1 substituent significantly impacts antibacterial potency and spectrum. A cyanomethyl group at N-1 in a 7-fluoro analog resulted in improved activity. | nih.govresearchgate.net |

| Canthin-6-one Analogs | 1,5-Naphthyridine (Canthin-6-one) |

| Substituents modulate anti-inflammatory, antibacterial, and antifungal activities. | nih.govmdpi.com |

| Bromo-substituted Naphthyridines | 1,5-Naphthyridine |

| The 3-bromo group serves as a key intermediate for synthesizing more complex, biologically active molecules through further functionalization. | mdpi.comnih.gov |

Future SAR studies on this compound derivatives will likely focus on a multipronged approach. This will involve the synthesis of a diverse library of compounds with systematic variations at the N-1 position, as well as the exploration of a wide range of substituents at the C-3 position by leveraging the reactivity of the bromo group. The resulting data will be instrumental in building a comprehensive SAR model for this promising class of compounds, correlating specific structural features with their mechanistic biological outcomes and guiding the rational design of new therapeutic agents.

Potential Applications in Advanced Materials Science and Catalysis

Utilization as a Ligand in Metal Complexation and Coordination Chemistry

The 1,5-naphthyridine (B1222797) framework is a well-established bidentate ligand in coordination chemistry, capable of binding to a single metal center or acting as a bridging ligand between two metal atoms. The two nitrogen atoms, for geometric reasons, often chelate different metal centers, facilitating the construction of bimetallic and polymetallic complexes. nih.gov This has been exploited to create dinuclear complexes with interesting catalytic and material properties. arxiv.org For instance, 1,5-naphthyridine has been used as a bridging ligand to synthesize dinuclear gold(III) complexes, which were studied for their interaction with DNA. mdpi.com

The introduction of a bromo substituent and a lactam functionality, as in 3-Bromo-1,5-naphthyridin-2(1H)-one, is expected to significantly modulate the electronic properties of the ligand. The electron-withdrawing nature of the bromine atom and the carbonyl group would decrease the electron density on the naphthyridine ring system, affecting the donor properties of the nitrogen atoms. This can influence the stability, reactivity, and the electrochemical and photophysical properties of the resulting metal complexes. researchgate.net The lactam group also provides an additional site for secondary interactions, such as hydrogen bonding, which could be used to direct the assembly of more complex supramolecular coordination structures. The development of an unsymmetrical naphthyridine ligand with mixed donor side-arms has been shown to enable the selective synthesis of heterobimetallic complexes, highlighting the power of ligand design in creating advanced coordination assemblies. arxiv.org

Exploration in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains all the key features required for directed self-assembly into ordered supramolecular architectures. These interactions include hydrogen bonding, halogen bonding, and π–π stacking.

Hydrogen Bonding: The lactam moiety, with its N-H donor and C=O acceptor sites, is a classic motif for forming robust, directional hydrogen bonds. This can lead to the formation of one-dimensional chains or dimeric structures, as seen in many heterocyclic systems. researchgate.net

Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used in crystal engineering to fabricate two-dimensional nanostructures. mdpi.comresearchgate.net The interplay between the size and polarizability of the halogen atom can be used to control the self-assembled patterns. mdpi.comrsc.org

π–π Stacking: The planar, electron-deficient aromatic naphthyridine core is prone to π–π stacking interactions, which would further stabilize any self-assembled structures.

The combination of these non-covalent interactions offers a powerful toolkit for designing complex architectures. The competition and cooperation between hydrogen and halogen bonds, in particular, can be used to control the formation of specific 2D molecular networks. researchgate.net By carefully designing the molecule and controlling assembly conditions, it is possible to create materials with tailored topologies, such as lamellar, columnar, or porous networks, which are of interest for applications in molecular recognition, separation, and catalysis.

Application as a Building Block for Organic Semiconductors or Optoelectronic Materials (e.g., OLEDs, Sensors)

The electron-deficient nature of the naphthyridine ring system makes it an excellent candidate for developing n-type (electron-transporting) organic semiconductors, which are crucial components in various optoelectronic devices. nih.gov The development of n-type materials has historically lagged behind their p-type counterparts, and there is significant interest in new molecular scaffolds that can address this gap. nih.gov

Derivatives of 1,5-naphthyridine have shown significant promise in this area. For example, 1,5-naphthyridine-2,6-dione (NTD)-based small molecules have been synthesized and characterized as n-type semiconductors, exhibiting good electron mobility in organic thin-film transistors (OFETs). tsijournals.com The incorporation of a bromine atom into the this compound structure would further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for efficient electron injection and transport.

Furthermore, naphthyridine derivatives serve as essential ligands in phosphorescent iridium(III) complexes used as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com These complexes can achieve very high quantum efficiencies and their emission colors can be tuned by modifying the ligand structure. researchgate.netresearchgate.net The use of this compound as a ligand could lead to new iridium emitters with specific photophysical properties, potentially enabling green to red emission with high efficiency and low efficiency roll-off at high brightness. researchgate.net The bromine atom offers a convenient handle for further functionalization via cross-coupling reactions, allowing for the systematic tuning of the electronic and steric properties of the final OLED material.

| Compound Type | Device Application | Key Performance Metric | Reference |

|---|---|---|---|

| Naphthyridine-based Iridium(III) Complex | OLED Emitter | Max. External Quantum Efficiency (EQE): 32.3% | researchgate.net |

| 1,5-Naphthyridine-2,6-dione Derivative (NTDT-DCV) | n-type OFET | Electron Mobility: 0.14 cm2 V−1 s−1 | tsijournals.com |

Role in Photocatalysis or Electrocatalysis Systems

While direct experimental evidence for the use of this compound in photocatalysis or electrocatalysis is not yet available, its chemical structure suggests potential roles in both fields.

In photocatalysis , systems have been developed for the light-driven oxidation of bromide to bromine using ruthenium-based photosensitizers. researchgate.net A molecule like this compound could potentially participate in such cycles, either as a component of the catalyst system or as a substrate. The development of photocatalytic systems for selective halogenation is an active area of research. mdpi.com

Future Research Directions and Translational Perspectives for 3 Bromo 1,5 Naphthyridin 2 1h One

Development of Novel and More Efficient Synthetic Routes for Analogues

While existing methods for synthesizing the 1,5-naphthyridine (B1222797) core are established, the development of more efficient and versatile synthetic routes for its analogues remains a critical area of research. mdpi.com Traditional methods like the Skraup and Gould-Jacobs reactions often require harsh conditions and offer limited substituent diversity. mdpi.com Future efforts should focus on:

Modern Catalytic Systems: Employing advanced catalytic systems to facilitate milder reaction conditions and improve yields. This includes exploring novel metal catalysts and organocatalysts for cyclization and functionalization reactions.

Flow Chemistry: Utilizing microreactor technology and flow chemistry to enable rapid, scalable, and safer synthesis of 1,5-naphthyridinone analogues. This approach can allow for precise control over reaction parameters, leading to higher purity and reduced waste.

Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid generation of a wide array of analogues with diverse substitution patterns. This will be crucial for comprehensive structure-activity relationship (SAR) studies.

In-depth Exploration of Chemical Reactivity and Undiscovered Transformations

The reactivity of the 1,5-naphthyridine system is comparable to that of quinolines, presenting opportunities for various chemical transformations. mdpi.com The bromine atom at the 3-position of 3-bromo-1,5-naphthyridin-2(1H)-one is a key functional handle for further derivatization. Future investigations should delve into:

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C3 position to introduce a wide range of substituents. mdpi.com

C-H Activation: Exploring direct C-H activation/functionalization at other positions on the naphthyridine ring to introduce novel functionalities without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing photoredox catalysis to enable novel and previously inaccessible transformations under mild conditions, such as the Minisci reaction for direct C-H functionalization. mdpi.com

Advanced Computational Methodologies for Predictive Modeling of Naphthyridinones

Computational modeling is an indispensable tool in modern drug discovery. For naphthyridinones, advanced computational methods can accelerate the design and optimization of new drug candidates. Future research in this area should include:

Quantum Mechanics (QM) and Molecular Mechanics (MM): Employing QM/MM methods to accurately model the electronic structure and reactivity of this compound and its analogues. This can provide insights into reaction mechanisms and predict the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of naphthyridinone derivatives with their biological activities. nih.gov This can guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of naphthyridinone derivatives to their biological targets. researchgate.net Subsequent molecular dynamics simulations can provide a deeper understanding of the binding stability and the key interactions driving ligand recognition.

Below is an example of a data table that could be generated from computational studies, illustrating the predictive power of these models.

| Compound ID | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) nih.gov | Target Protein |

| Naphthyridinone-A | 0.5 | 0.7 | HeLa |

| Naphthyridinone-B | 5.2 | 7.8 | HL-60 |

| Naphthyridinone-C | 18.9 | 19.7 | PC-3 |

Elucidation of Broader Biological Target Landscape and Polypharmacology

Naphthyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai However, the full spectrum of their biological targets remains to be elucidated. Future research should focus on:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct molecular targets of this compound and its analogues.

Polypharmacology Profiling: Investigating the "off-target" effects of these compounds to understand their polypharmacology. This can reveal unexpected therapeutic opportunities or potential side effects. For instance, some naphthyridines have shown affinity for serotonin (B10506) receptors and sigma-1 receptors, suggesting potential applications in neuroscience. nih.govmdpi.com

Mechanism of Action Studies: Conducting in-depth studies to unravel the precise mechanisms by which these compounds exert their biological effects, such as inducing apoptosis or inhibiting specific enzymes like kinases. ontosight.ainih.gov

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity or Novel Mechanisms

Building on the knowledge gained from SAR and target identification studies, the design and synthesis of next-generation derivatives with improved properties is a key translational goal. This will involve:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design derivatives with enhanced binding affinity and selectivity.

Fragment-Based Drug Discovery: Employing fragment-based approaches to identify small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

Introduction of Novel Pharmacophores: Incorporating novel pharmacophoric groups to explore new chemical space and potentially discover derivatives with entirely new mechanisms of action.

Integration into Multi-Component Systems and Complex Chemical Architectures

The this compound scaffold can serve as a versatile building block for the construction of more complex molecular architectures. Future research could explore:

Multi-Component Reactions: Developing one-pot, multi-component reactions that incorporate the naphthyridinone core to rapidly generate complex and diverse molecular libraries. nih.gov

Fused Heterocyclic Systems: Synthesizing novel fused heterocyclic systems by performing intramolecular cyclizations on appropriately substituted this compound derivatives. nih.gov

Conjugate Chemistry: Linking the naphthyridinone scaffold to other bioactive molecules, such as peptides or other small-molecule drugs, to create hybrid compounds with dual or synergistic activities.

Economic and Environmental Impact of Production and Application Methodologies

As the therapeutic potential of this compound derivatives becomes more established, it is crucial to consider the economic and environmental impact of their production and application. Future research should address:

Green Chemistry Principles: Developing synthetic routes that adhere to the principles of green chemistry, such as using renewable starting materials, reducing waste, and employing environmentally benign solvents and reagents. nih.gov

Life Cycle Assessment: Conducting a comprehensive life cycle assessment to evaluate the environmental footprint of the entire production process, from raw material extraction to final product disposal. mdpi.com

Cost-Effectiveness Analysis: Performing a thorough economic analysis to ensure that the developed synthetic methodologies are cost-effective and scalable for potential large-scale production.

Q & A

Q. How does bromine’s steric and electronic effects influence photophysical properties in naphthyridinone-based materials?

- Methodological Answer : Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption/emission spectra. Experimental validation uses fluorescence quenching studies in varying solvents. Bromine’s electron-withdrawing effect redshifts emission maxima compared to non-halogenated analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of brominated naphthyridinones under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.